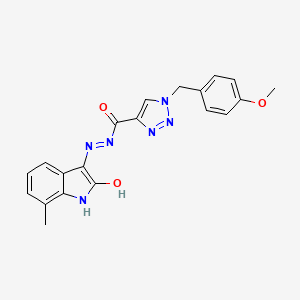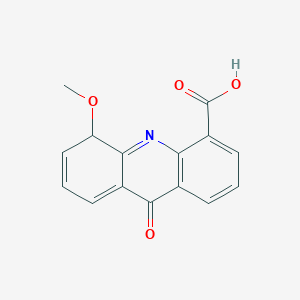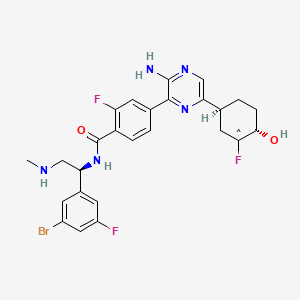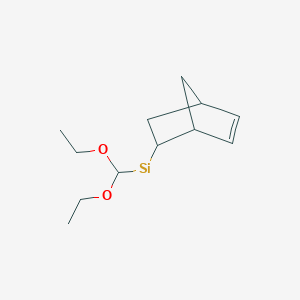
1,3-dimethyl-7-(trideuteriomethyl)-5H-purine-2,6,8-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-7-(trideuteriomethyl)-5H-purine-2,6,8-trione, also known as caffeine-d3, is a deuterated form of caffeine. Caffeine is a naturally occurring stimulant found in coffee, tea, and other beverages. It is widely used as a psychoactive substance and is known to have various biological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-(trideuteriomethyl)-5H-purine-2,6,8-trione involves the introduction of deuterium atoms into the caffeine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of 1,3-dimethylxanthine with deuterated methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and achieve the desired isotopic enrichment .
化学反応の分析
Types of Reactions
1,3-Dimethyl-7-(trideuteriomethyl)-5H-purine-2,6,8-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like methyl iodide or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce demethylated derivatives.
科学的研究の応用
1,3-Dimethyl-7-(trideuteriomethyl)-5H-purine-2,6,8-trione has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including mass spectrometry.
Biology: Employed in metabolic studies to trace the pathways of caffeine metabolism.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.
Industry: Utilized in the development of deuterated drugs and as a reference standard in quality control
作用機序
The mechanism of action of 1,3-dimethyl-7-(trideuteriomethyl)-5H-purine-2,6,8-trione is similar to that of caffeine. It acts as a central nervous system stimulant by blocking adenosine receptors, which leads to increased release of neurotransmitters such as dopamine and norepinephrine. This results in enhanced alertness and reduced fatigue.
類似化合物との比較
Similar Compounds
Caffeine: The non-deuterated form of the compound, widely known for its stimulant effects.
Theophylline: Another purine alkaloid with similar biological effects, used in the treatment of respiratory diseases.
Theobromine: Found in cocoa, it has milder stimulant effects compared to caffeine
Uniqueness
1,3-Dimethyl-7-(trideuteriomethyl)-5H-purine-2,6,8-trione is unique due to the presence of deuterium atoms, which makes it a valuable tool in scientific research. The deuterium labeling allows for precise tracking in metabolic studies and enhances the stability of the compound in various applications.
特性
分子式 |
C8H10N4O3 |
|---|---|
分子量 |
213.21 g/mol |
IUPAC名 |
1,3-dimethyl-7-(trideuteriomethyl)-5H-purine-2,6,8-trione |
InChI |
InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h4H,1-3H3/i1D3 |
InChIキー |
BMPZJVFJRYVRJD-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C2C(=NC1=O)N(C(=O)N(C2=O)C)C |
正規SMILES |
CN1C2C(=NC1=O)N(C(=O)N(C2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-cyclohexyl-1,3-diazinane-2,4-dione](/img/structure/B12351336.png)


![3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one](/img/structure/B12351355.png)






![[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate](/img/structure/B12351419.png)



